molecular formula C9H15FO4 B2695301 Diethyl 2-ethyl-2-fluoropropanedioate CAS No. 1578-75-2

Diethyl 2-ethyl-2-fluoropropanedioate

Cat. No.: B2695301
CAS No.: 1578-75-2
M. Wt: 206.213
InChI Key: AGKXLOQGNAMZSQ-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-fluoropropanedioate is an organic compound with the molecular formula C9H15FO4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by an ethyl group and a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Properties

IUPAC Name

diethyl 2-ethyl-2-fluoropropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKXLOQGNAMZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-75-2
Record name 1,3-diethyl 2-ethyl-2-fluoropropanedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-ethyl-2-fluoropropanedioate typically involves the fluorination of diethyl malonate. One common method includes the reaction of diethyl malonate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

    Alkylation: The compound can participate in alkylation reactions at the α-position to introduce various alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

    Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Diethyl 2-ethyl-2-fluoropropanedioic acid.

    Alkylation: Various alkylated derivatives of the original compound.

Scientific Research Applications

Synthetic Applications

2.1 Building Block for Fluorinated Compounds

Diethyl 2-ethyl-2-fluoropropanedioate serves as a versatile building block for synthesizing various fluorinated compounds. Its ability to undergo nucleophilic substitution reactions enables the introduction of fluorine into complex molecular architectures. This property is particularly useful in drug discovery, where fluorinated motifs are often associated with enhanced biological activity and metabolic stability .

2.2 Synthesis of Heterocycles

Fluorinated malonate derivatives like this compound are employed in the synthesis of heterocyclic compounds. The compound can participate in reactions such as the Knoevenagel condensation and Michael addition, facilitating the formation of diverse heterocycles that are crucial in medicinal chemistry .

Pharmaceutical Applications

3.1 Drug Design and Development

The incorporation of this compound into pharmaceutical research has shown promising results, particularly in developing inhibitors for various biological targets. For instance, compounds derived from this fluorinated ester have been investigated for their potential as phosphodiesterase inhibitors, which are relevant in treating central nervous system disorders .

3.2 Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives synthesized from this compound. For example, compounds designed using this building block exhibited significant growth inhibition against human tumor cell lines, highlighting its potential as a scaffold for developing novel anticancer agents .

Material Science Applications

4.1 Polymer Synthesis

The unique properties of this compound extend to materials science, where it can be utilized in synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms, making them suitable for applications in coatings and advanced materials .

4.2 Electrolyte Additives

In battery technology, this compound has been explored as an electrolyte additive in lithium-metal batteries. Its incorporation can improve the electrochemical performance and stability of battery systems, showcasing its versatility beyond traditional organic synthesis applications .

Case Studies

Study Application Findings
Study on Fluorinated HeterocyclesSynthesis of novel heterocyclesDemonstrated enhanced reactivity and selectivity using this compound as a precursor .
Anticancer Activity ResearchEvaluation against cancer cell linesShowed significant inhibition rates, suggesting potential therapeutic applications .
Polymer DevelopmentSynthesis of fluorinated polymersExhibited superior thermal and chemical resistance properties .

Mechanism of Action

The mechanism of action of Diethyl 2-ethyl-2-fluoropropanedioate involves its reactivity due to the presence of the fluorine atom and ester groups. The fluorine atom can participate in various substitution reactions, while the ester groups can undergo hydrolysis and other transformations. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which makes the compound more reactive towards nucleophiles.

Comparison with Similar Compounds

    Diethyl malonate: Lacks the fluorine and ethyl groups, making it less reactive in certain substitution reactions.

    Diethyl fluoromalonate: Similar but lacks the ethyl group, affecting its reactivity and applications.

    Ethyl fluoroacetate: Contains a fluorine atom but has different ester groups, leading to different reactivity and uses.

Uniqueness: Diethyl 2-ethyl-2-fluoropropanedioate is unique due to the presence of both an ethyl group and a fluorine atom on the central carbon. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Biological Activity

Diethyl 2-ethyl-2-fluoropropanedioate, also known as diethyl fluoromalonate, is a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its biological activity stems from its role as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agricultural chemicals. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound is characterized by its fluorinated structure, which enhances its reactivity compared to non-fluorinated analogs. The compound is synthesized through various methods, including the condensation of fluoroacetic acid derivatives with alkyl chloroformates or through more advanced synthetic routes involving fluorination techniques.

Key Applications

  • Pharmaceutical Intermediate :
    • This compound serves as a precursor in the synthesis of alpha-fluoroalkanoic acids, which have been linked to anti-cancer and antibacterial activities. For instance, it is utilized in the synthesis of 5-Fluoropyrimidine derivatives that exhibit potent bioactivity against cancer cells .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to act as an enzyme inhibitor. Fluoride ions mimic hydroxide ions in active sites of phosphatases, thereby inhibiting their activity. This property is being explored for developing therapeutic agents targeting various diseases .
  • Agricultural Chemicals :
    • This compound is a valuable intermediate in the production of environmentally friendly fungicides like Fluoxastrobin. These fungicides are effective against a range of fungal pathogens affecting crops .

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorine Substitution Effects : The presence of fluorine alters the electronic properties of the molecule, enhancing its interaction with biological targets.
  • Structural Mimicry : Fluoride ions can mimic phosphate groups in biochemical pathways, allowing for competitive inhibition of enzymes involved in crucial metabolic processes .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from this fluorinated malonate have shown promising results in inhibiting tumor growth in preclinical models .

Case Study 2: Enzyme Inhibition

A study focused on the synthesis of enzyme inhibitors using diethyl fluoromalonate highlighted its effectiveness in inhibiting serine/threonine phosphatases. The inhibition was attributed to the structural similarity between fluoride ions and hydroxide ions, which are essential for enzyme activity .

Data Table: Biological Activities and Applications

Application AreaSpecific UseBiological Activity
PharmaceuticalsSynthesis of alpha-fluoroalkanoic acidsAnticancer and antibacterial properties
Enzyme InhibitionPhosphatase inhibitorsModulation of metabolic pathways
Agricultural ChemistryProduction of fungicides (e.g., Fluoxastrobin)Control of fungal diseases
Material ScienceSynthesis of special materialsDevelopment of novel materials with enhanced properties

Q & A

Q. How can batch-to-batch variability in synthesis be minimized for pharmacological studies?

  • Methodological Answer : Implement strict process controls (e.g., reaction temperature ±1°C, reagent stoichiometry via automated syringes). Characterize each batch via GC-MS/HPLC to quantify impurities (e.g., residual fluorinating agents). Use DOE (design of experiments) to identify critical factors (e.g., solvent purity, catalyst aging) affecting yield/purity .

Data Contradiction Analysis

  • Example : Conflicting TSCA listings in SDS documents may arise from regulatory updates. Researchers should consult the EPA’s Substance Registry Services for real-time compliance data and document the version date of SDS references.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.